molecular formula C17H22BrF2N3O B15114573 5-Bromo-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-3-methylpyridine

5-Bromo-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-3-methylpyridine

Cat. No.: B15114573
M. Wt: 402.3 g/mol
InChI Key: ZSKFOVOJAQXZAH-UHFFFAOYSA-N
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Description

5-Bromo-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-3-methylpyridine: is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound features a pyridine ring substituted with a bromine atom, a methyl group, and a piperidine moiety that is further substituted with a difluoropiperidine carbonyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-3-methylpyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Piperidine Substitution: The piperidine moiety can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the brominated pyridine.

    Carbonylation: The carbonyl group can be introduced through acylation reactions, often using reagents like acyl chlorides or anhydrides.

    Fluorination: The difluoropiperidine group can be synthesized through fluorination reactions, typically involving the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-3-methylpyridine: can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine and carbonyl moieties.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-3-methylpyridine: has several scientific research applications:

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates targeting neurological and psychiatric disorders.

    Chemical Biology: It serves as a probe in studying biological pathways and molecular interactions due to its unique structural features.

    Material Science: The compound is explored for its potential in creating novel materials with specific electronic and optical properties.

    Agricultural Chemistry: It is investigated for its potential use in developing agrochemicals with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-3-methylpyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

5-Bromo-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-3-methylpyridine: can be compared with other similar compounds, such as:

    5-Bromo-2-fluoropyridine: Similar in having a bromine and fluorine substitution but lacks the piperidine and carbonyl groups.

    2-Bromo-4-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of the difluoropiperidine carbonyl group.

    4-Bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}aniline: Similar in having a piperidine carbonyl group but differs in the aromatic ring and other substituents.

The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H22BrF2N3O

Molecular Weight

402.3 g/mol

IUPAC Name

[1-(5-bromo-3-methylpyridin-2-yl)piperidin-4-yl]-(4,4-difluoropiperidin-1-yl)methanone

InChI

InChI=1S/C17H22BrF2N3O/c1-12-10-14(18)11-21-15(12)22-6-2-13(3-7-22)16(24)23-8-4-17(19,20)5-9-23/h10-11,13H,2-9H2,1H3

InChI Key

ZSKFOVOJAQXZAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCC(CC2)C(=O)N3CCC(CC3)(F)F)Br

Origin of Product

United States

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